

# BMS-310705: A Technical Overview of a Novel Epothilone B Analog

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## Compound of Interest

Compound Name: **BMS 310705**

Cat. No.: **B15567596**

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## Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents investigated for their potential as cancer therapeutics. Developed by Bristol-Myers Squibb, BMS-310705 was engineered with specific structural modifications to enhance its physicochemical properties, such as increased chemical stability and water solubility, compared to its natural precursors.<sup>[1]</sup> These modifications include the presence of a methyl group at C12, a C12-C13 epoxide moiety, and a key amino group at C21 of the methylthiazole ring.<sup>[1]</sup> Despite promising preclinical and early clinical activity, the development of BMS-310705 was ultimately discontinued, and there are no currently active clinical trials.<sup>[1]</sup> This guide provides a comprehensive technical summary of the available data on BMS-310705, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

## Mechanism of Action: Tubulin Polymerization and Apoptosis Induction

BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, a critical protein in the formation of microtubules.<sup>[2]</sup> This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway. [1][3] In cancer cell lines, treatment with BMS-310705 has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm.[1] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]



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Figure 1: BMS-310705 Mechanism of Action

## Preclinical Data

### In Vitro Cytotoxicity

BMS-310705 demonstrated potent cytotoxic activity against various human tumor cell lines. Notably, it was found to be more cytotoxic than epothilone D.[1] In OC-2 ovarian cancer cells, which are refractory to paclitaxel and platinum-based therapies, BMS-310705 at concentrations of 0.1-0.5  $\mu$ M reduced cell survival by 85-90%. [1] The pro-apoptotic effects of BMS-310705 were potentiated when used in combination with gemcitabine or erlotinib in non-small cell lung cancer (NSCLC) cell lines.[1]

Cell Line	Cancer Type	Concentration ( $\mu$ M)	Effect
OC-2	Ovarian Cancer (paclitaxel/platinum-refractory)	0.1 - 0.5	85-90% reduction in cell survival
NSCLC-3	Non-Small Cell Lung Cancer	Not Specified	Apoptosis induction
NSCLC-7	Non-Small Cell Lung Cancer	Not Specified	Apoptosis induction

## In Vivo Anti-Tumor Activity

In human tumor xenograft models, BMS-310705 exhibited superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[1]

## Preclinical Pharmacokinetics

Pharmacokinetic studies of BMS-310705 were conducted in mice, rats, and dogs. The compound is characterized by rapid clearance and extensive distribution.[2]

Species	Systemic Clearance (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Oral Bioavailability (%)
Mice	152	38	21
Rats	39	54	34
Dogs	25.7	4.7	40

BMS-310705 demonstrated moderate binding to plasma proteins across all tested species, including humans.[2]

## Clinical Data

### Phase I Clinical Trials

Phase I clinical trials were conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-310705 in patients with advanced solid tumors.

Several dosing schedules were investigated, including:

- 0.6-70 mg/m<sup>2</sup> administered as a 15-minute intravenous infusion once every 3 weeks.[1]
- 5-30 mg/m<sup>2</sup> on days 1, 8, and 15 of a 4-week cycle.[1]
- 5-30 mg/m<sup>2</sup> on days 1 and 8 of a 3-week cycle.[1]

The maximum tolerated dose (MTD) was determined to be 20 mg/m<sup>2</sup> in one study and 40 mg/m<sup>2</sup> in another.[1]

BMS-310705 displayed linear pharmacokinetics, with minimal drug accumulation observed between cycles.[1] For the once-weekly every 3 weeks schedule, the pharmacokinetic parameters were as follows:

Parameter	Value
Half-life (t <sub>1/2</sub> )	33-42 hours
Clearance (Cl)	17 L/h/m <sup>2</sup>
Volume of Distribution (Vd)	443-494 L/m <sup>2</sup>

The dose-limiting toxicity was primarily diarrhea. Other common non-hematological toxicities included neurotoxicity (mainly paraesthesia), asthenia, and myalgia.

Objective responses were observed in patients with various advanced solid malignancies, including partial responses in ovarian and bladder cancer, and a complete response in a patient with non-small cell lung cancer.[1]

## Experimental Protocols

Detailed experimental protocols specific to BMS-310705 are not extensively published. The following are representative methodologies for the key assays used in its evaluation.

### In Vitro Tubulin Polymerization Assay (Representative Protocol)

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules, which can be quantified by an increase in light scattering (turbidity).

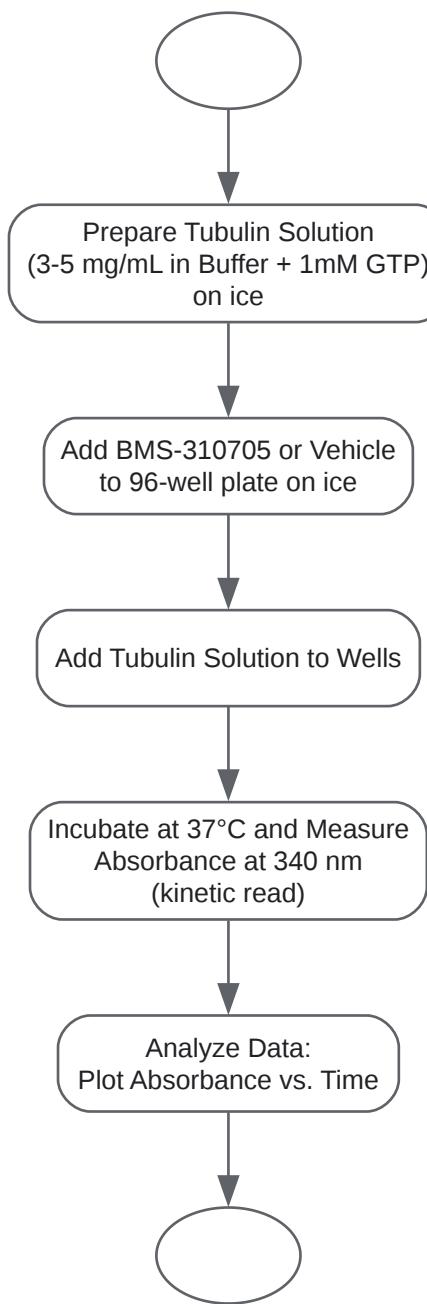
Materials:

- Purified tubulin protein (>97% pure)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)

- GTP solution (10 mM)
- BMS-310705 stock solution (in DMSO)
- Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

**Procedure:**

- On ice, prepare a solution of tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- In a pre-chilled 96-well plate, add varying concentrations of BMS-310705 or vehicle control (DMSO).
- Add the tubulin/GTP solution to each well to initiate the reaction.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
- An increase in absorbance over time indicates tubulin polymerization.



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Figure 2: Tubulin Polymerization Assay Workflow

## Apoptosis Assays (Representative Protocols)

This assay measures the activity of caspases-3, -8, and -9 using specific fluorogenic substrates.

**Materials:**

- Cancer cell lines (e.g., OC-2)
- BMS-310705
- Cell lysis buffer
- Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
- Fluorometer with appropriate excitation/emission filters.

**Procedure:**

- Plate cells and treat with various concentrations of BMS-310705 for the desired time.
- Lyse the cells to release cellular contents.
- Add the specific caspase substrate to the cell lysate.
- Incubate at 37°C, protected from light.
- Measure the fluorescence intensity. The amount of fluorescence is proportional to the caspase activity.

This assay detects the presence of cytochrome c in the cytosolic fraction of cells, indicating its release from the mitochondria.

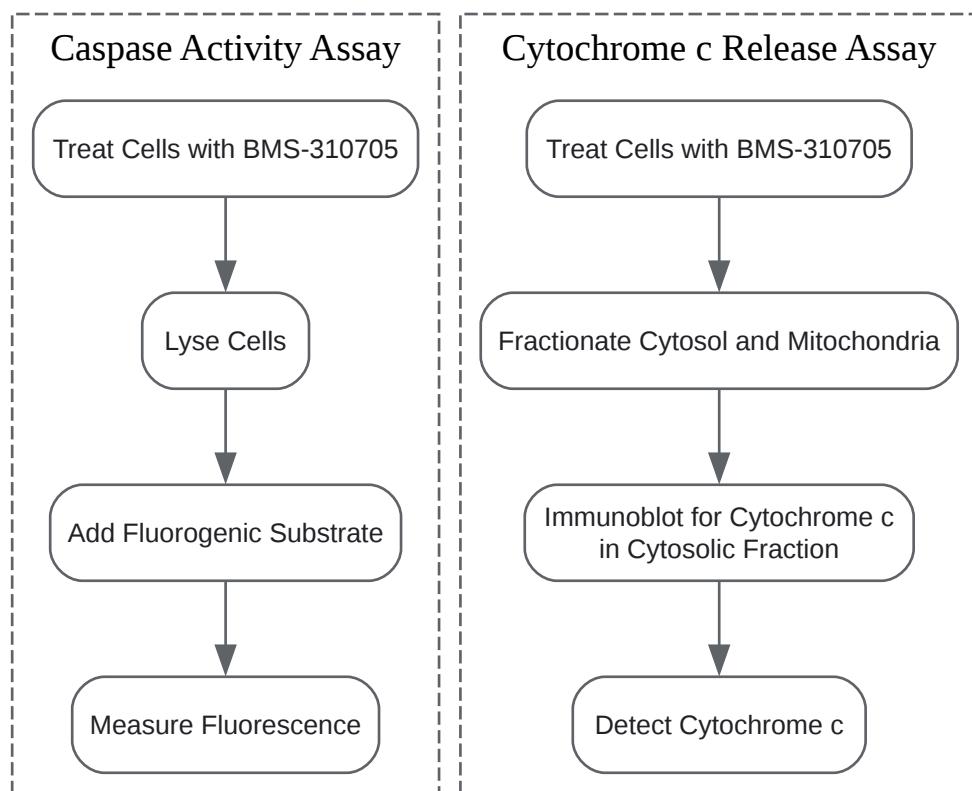
**Materials:**

- Treated and untreated cells
- Mitochondria/Cytosol Fractionation Kit
- Protein concentration assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus

- PVDF membrane and transfer apparatus
- Primary antibody against cytochrome c
- HRP-conjugated secondary antibody
- Chemiluminescent substrate.

**Procedure:**

- Treat cells with BMS-310705.
- Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
- Determine the protein concentration of the cytosolic fractions.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with the primary antibody against cytochrome c.
- Incubate with the HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.



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Figure 3: Apoptosis Assay Workflows

## Conclusion

BMS-310705 is a potent, water-soluble epothilone B analog that demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its mechanism of action, involving tubulin polymerization and induction of apoptosis via the mitochondrial pathway, is well-characterized. While its clinical development was halted, the data gathered on BMS-310705 contributes to the broader understanding of epothilones as a class of anti-cancer agents and may inform the design of future microtubule-targeting drugs.

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